molecular formula C17H18N2O2 B11841632 N-Benzyl-2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline

N-Benzyl-2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline

Cat. No.: B11841632
M. Wt: 282.34 g/mol
InChI Key: IACLOMHQZNQIIJ-UHFFFAOYSA-N
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Description

1-Benzyl-2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound with a molecular formula of C₁₇H₁₈N₂O₂. This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry

Chemical Reactions Analysis

1-Benzyl-2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit enzymes involved in oxidative stress pathways, contributing to its neuroprotective and anti-inflammatory activities .

Comparison with Similar Compounds

1-Benzyl-2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives such as:

The unique combination of the benzyl, methyl, and nitro groups in 1-Benzyl-2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

1-benzyl-2-methyl-6-nitro-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C17H18N2O2/c1-13-7-8-15-11-16(19(20)21)9-10-17(15)18(13)12-14-5-3-2-4-6-14/h2-6,9-11,13H,7-8,12H2,1H3

InChI Key

IACLOMHQZNQIIJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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